Cefaclor hydrate Cefaclor hydrate Cefaclor is a beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. Cefaclor binds to and inactivates penicillin-binding proteins (PBP) located in bacterial cytoplasmic membranes. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Semisynthetic, broad-spectrum antibiotic derivative of CEPHALEXIN.
Brand Name: Vulcanchem
CAS No.: 70356-03-5
VCID: VC0001238
InChI: InChI=1S/C15H14ClN3O4S.H2O/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7;/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23);1H2/t9-,10-,14-;/m1./s1
SMILES: C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O
Molecular Formula: C15H16ClN3O5S
Molecular Weight: 385.8 g/mol

Cefaclor hydrate

CAS No.: 70356-03-5

APIs

VCID: VC0001238

Molecular Formula: C15H16ClN3O5S

Molecular Weight: 385.8 g/mol

Cefaclor hydrate - 70356-03-5

CAS No. 70356-03-5
Product Name Cefaclor hydrate
Molecular Formula C15H16ClN3O5S
Molecular Weight 385.8 g/mol
IUPAC Name (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Standard InChI InChI=1S/C15H14ClN3O4S.H2O/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7;/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23);1H2/t9-,10-,14-;/m1./s1
Standard InChIKey WKJGTOYAEQDNIA-IOOZKYRYSA-N
Isomeric SMILES C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl.O
SMILES C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O
Canonical SMILES C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O
Description Cefaclor is a beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. Cefaclor binds to and inactivates penicillin-binding proteins (PBP) located in bacterial cytoplasmic membranes. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Semisynthetic, broad-spectrum antibiotic derivative of CEPHALEXIN.
Synonyms 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-chloro-8-oxo-, (6R-(6alpha,7beta(R*)))-
Ceclor
Cefaclor
Cefaclor Anhydrous
Cefaclor Monohydrate
Keclor
Lilly 99638
S 6472
S-6472
S6472
Reference Georgopapadakou, N. H. /Mechanisms of Action of Cephalosporin 3/'-quinolone Esters, Carbamates, and Tertiary Amines in Escherichia Coli./ American Society for Microbiology 37.3 (1992): 559-65. Antimicrobial Agents and Chemotherapy. Web. 21 Aug. 2012.
PubChem Compound 51038
Last Modified Nov 11 2021
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